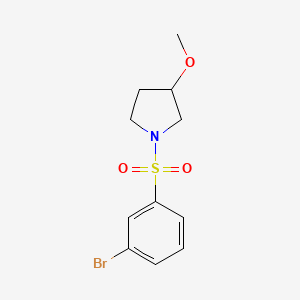

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine

Overview

Description

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .

Synthesis Analysis

The synthesis of 3-Bromobenzenesulfonyl chloride involves a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate, which is heated in an oil bath at 170–180° for fifteen hours . It’s advisable to have a reflux condenser attached to the flask .

Molecular Structure Analysis

The molecular formula of 3-Bromobenzenesulfonyl chloride is C6H4BrClO2S . Its average mass is 255.517 Da and its monoisotopic mass is 253.880386 Da .

Chemical Reactions Analysis

3-Bromobenzenesulfonyl chloride may be used in the preparation of various compounds such as 2-(3-bromophenyl)-5-n-butylfuran, 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, 3-bromo-4-(3-bromophenyl)thiophene, and 2,5-bis(3-bromophenyl)-1-methylpyrrole .

Physical And Chemical Properties Analysis

3-Bromobenzenesulfonyl chloride is a clear colorless to yellow liquid . It has a melting point of 30-33 °C, a boiling point of 90-91 °C/0.5 mmHg, and a density of 1.773 g/mL at 25 °C . Its refractive index is 1.593 .

Scientific Research Applications

Synthesis and Photophysical Properties

- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar in structure to 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine. These compounds exhibit promising properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Mechanisms

- Palladium-Mediated Arylation : Research by Cabello-Sanchez et al. (2007) investigates the palladium-mediated arylation of heterocyclic diamines, including compounds structurally related to 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine. The study offers insights into the selective arylation of secondary amine functions, contributing to the understanding of reaction mechanisms in organic synthesis (Cabello-Sanchez et al., 2007).

Enzyme Inhibition Studies

- Enzyme Inhibition by Sulfonamides : A 2020 study by Riaz explores new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, closely related to 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine. The study evaluates their potential as enzyme inhibitors, indicating their effectiveness against acetylcholinesterase and α-glucosidase, with promising results in in silico studies (Riaz, 2020).

Safety and Hazards

3-Bromobenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It’s advised to not breathe its dusts or mists, and to wear protective clothing, gloves, and eye/face protection . In case of contact, immediate medical attention is required .

properties

IUPAC Name |

1-(3-bromophenyl)sulfonyl-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-10-5-6-13(8-10)17(14,15)11-4-2-3-9(12)7-11/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETNQVZPLDGNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)

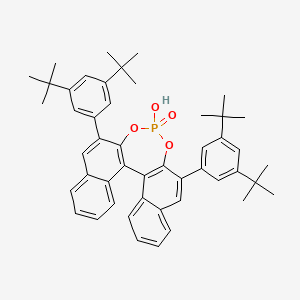

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)